molecular formula C12H14N2OS B13445409 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13445409
M. Wt: 234.32 g/mol
InChI Key: VCKSDXXFIXUGMC-UHFFFAOYSA-N
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Description

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

    Reduction: 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-methanol

    Substitution: Various halogenated or nitrated derivatives of the thiophene ring

Scientific Research Applications

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole and thiophene rings can facilitate binding to specific sites on the target molecules, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-amine
  • 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile
  • 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-ylmethanamine

Uniqueness

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group at the 4-position of the pyrazole ring. This functional group imparts distinct reactivity and potential for further chemical modifications, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Properties

IUPAC Name

1-(2-methylpropyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-9(2)6-14-7-10(8-15)12(13-14)11-4-3-5-16-11/h3-5,7-9H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKSDXXFIXUGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CS2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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